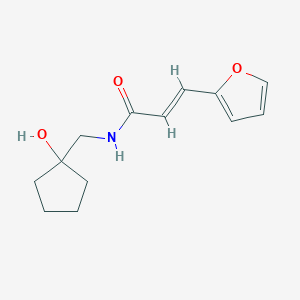

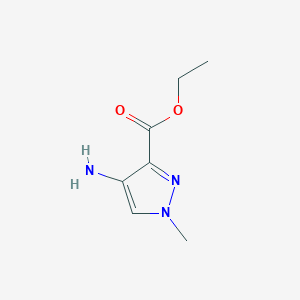

![molecular formula C12H11ClN2O3 B2524464 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 956786-68-8](/img/structure/B2524464.png)

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various NMR spectroscopy techniques .

Chemical Reactions Analysis

Pyrazoles are involved in several reactions as a reagent for the preparation of aminothiazoles .

Physical And Chemical Properties Analysis

Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . The IR, NMR, and HRMS data can provide detailed information about the physical and chemical properties of pyrazole derivatives .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antitumor Activities

There is evidence that “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” and its derivatives have potential antitumor activities. For example, compound 4c exhibited effective tumor growth inhibition in LNCaP xenograft study upon oral administration .

Anti-tubercular Agents

Compound VIII and its analogues, which may include “3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid”, were designed as promising anti-tubercular agents by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Mechanism of Action

Target of Action

The primary targets of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . The compound’s interaction with its targets leads to inhibition of their activities, resulting in their death .

Biochemical Pathways

The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death . .

Pharmacokinetics

The compound’s solubility in polar organic solvents suggests that it may have good bioavailability.

Result of Action

The compound’s action results in the death of Leishmania aethiopica and Plasmodium berghei . Specifically, the compound has shown superior antipromastigote activity against Leishmania aethiopica . It has also shown significant inhibition effects against Plasmodium berghei .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. The compound is stable under normal temperature and pressure , suggesting that it may maintain its efficacy and stability under a wide range of environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(4-chloropyrazol-1-yl)methyl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEXRYHAHMYZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-methylbutyl)phenyl (E)-3-[4-(hexyloxy)phenyl]-2-propenoate](/img/structure/B2524382.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2524391.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-amine hydrochloride](/img/structure/B2524401.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2524403.png)